S-phenyl 2-chloropropanethioate
Description
S-Phenyl 2-chloropropanethioate is a thioester compound characterized by a phenyl group attached via a sulfur atom to a 2-chloropropanoyl moiety. Its molecular formula is C₉H₉ClOS, with a molecular weight of 200.68 g/mol. The chlorine atom at the β-position of the propanoyl group enhances electrophilicity, making the compound reactive toward nucleophiles. Thioesters like this are pivotal in organic synthesis, serving as acyl transfer agents or intermediates in polymer chemistry . The structural features of this compound—such as the electron-withdrawing chlorine and the aromatic phenyl group—influence its physical properties (e.g., lipophilicity) and chemical behavior (e.g., hydrolysis rates).
Properties
CAS No. |
120346-68-1 |
|---|---|
Molecular Formula |
C9H9ClOS |
Molecular Weight |
200.69 g/mol |
IUPAC Name |
S-phenyl 2-chloropropanethioate |
InChI |
InChI=1S/C9H9ClOS/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
WUWHPTWABZXMND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)SC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-phenyl 2-chloropropanethioate typically involves the reaction of phenylthiol with 2-chloropropanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common solvent used for this reaction is dichloromethane, and a base such as triethylamine is often added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be employed to ensure consistent product quality and to handle the exothermic nature of the reaction efficiently.
Chemical Reactions Analysis
Types of Reactions: S-phenyl 2-chloropropanethioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products include substituted thioesters.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols.
Scientific Research Applications
Chemistry: S-phenyl 2-chloropropanethioate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms, particularly those involving thioesterases. It is also investigated for its potential as a prodrug, where the thioester linkage can be hydrolyzed to release active pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its reactivity makes it a valuable intermediate in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of S-phenyl 2-chloropropanethioate involves its reactivity towards nucleophiles. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where the compound acts as an electrophile.
Comparison with Similar Compounds
Thioesters vs. Phosphonothioates
- S-Phenyl 2-Chloropropanethioate (C₉H₉ClOS): Contains a thioester group (–S–CO–) with a chlorine substituent.
- Pentyl S-2-diisopropylaminoethyl methylphosphonothioate (C₁₄H₃₂NO₂PS, ): A phosphonothioate with a phosphorus atom bonded to sulfur and oxygen. The phosphonothioate group (–PS–O–) confers greater steric bulk and distinct electronic properties compared to thioesters.
| Compound Type | Key Functional Groups | Molecular Weight | Regulatory Status |
|---|---|---|---|
| Thioester | –S–CO–, Cl | 200.68 g/mol | Not explicitly regulated |
| Phosphonothioate | –PS–O–, amine | 309.45 g/mol | Schedule 1A03 |
Chlorinated Analogues
- This compound vs. 2-(Diisopropylamino)ethyl chloride (C₈H₁₈ClN, ): Both feature a chlorine atom, but the latter is an alkyl chloride with an amine group. The chlorine in 2-(diisopropylamino)ethyl chloride participates in alkylation reactions, whereas in this compound, the chlorine enhances electrophilicity at the carbonyl carbon .
Physical and Chemical Properties
Vibrational Spectroscopy
- S-Phenyl Vibrations: In azo compounds (e.g., RGO-ortho-AZO), S-phenyl vibrations occur at 1008–1037 cm⁻¹ (). For this compound, the electron-withdrawing chlorine likely causes a red shift in S–C=O stretching frequencies compared to non-chlorinated thioesters .
- Phosphonothioates: Exhibit P=O and P–S vibrations (~1200–900 cm⁻¹), distinct from thioester C=O stretches (~1700 cm⁻¹) .
Solubility and Reactivity
- Lipophilicity: The phenyl group in this compound increases lipophilicity compared to alkyl phosphonothioates (e.g., pentyl derivatives in ).
- Hydrolysis: Thioesters hydrolyze faster than phosphonothioates due to the lability of the thioester bond. Chlorine further accelerates hydrolysis via inductive effects .
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